4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-pyrazin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(17-13-2-1-9-21-13)18-7-3-11(4-8-18)20-12-10-15-5-6-16-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQHLVGCUGQNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring substituted with a pyrazine and thiophene moiety. This unique combination may contribute to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
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Antiviral Activity :
- Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, pyrazole derivatives have shown significant activity against viruses such as HIV and the tobacco mosaic virus (TMV) . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.
-
Anticancer Properties :
- Piperidine derivatives have been studied for their anticancer effects. For example, certain piperidine-based compounds demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide in cancer models remains to be fully elucidated but warrants investigation.
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide are likely multifaceted:
- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, targeting pathways involved in inflammation and cancer progression. For example, inhibition of cyclooxygenase (COX) enzymes has been reported for similar compounds .
- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing cellular responses to external stimuli.
Case Studies
-
Antiviral Screening :
- A study evaluating the antiviral potential of structurally related pyrazole derivatives found significant activity against TMV, with an EC50 value indicating effective inhibition at low concentrations . This suggests that 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide could exhibit similar antiviral properties.
- Cancer Cell Line Studies :
- Inflammation Models :
Data Tables
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities:
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have shown enhanced activity against breast and prostate cancer cells due to their ability to interact with specific molecular targets involved in tumor growth and proliferation .
-
Antiviral Properties :
- A study highlighted the antiviral efficacy of pyrazole derivatives against Tobacco Mosaic Virus (TMV), demonstrating the potential for modifications on the pyrazole ring to enhance biological activity . This suggests that 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may also possess antiviral properties.
- Anti-inflammatory Effects :
Case Studies
Several case studies provide insights into the applications of this compound:
- Cytotoxicity in Cancer Models :
-
Analgesic Properties :
- Research focused on pyrazole derivatives has shown promising analgesic effects, with some analogs exhibiting significant pain relief comparable to established analgesics like Celecoxib. These findings support the exploration of 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide as a potential candidate for pain management therapies .
- Antimicrobial Activity :
Comparison with Similar Compounds
Thiophene-Containing Piperidine Carboxamides
Thiophene derivatives are prominent in anticancer research due to their planar structure and electronic properties. Key analogs include:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): Exhibits antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 10.25 µM), attributed to thiophene-mediated kinase inhibition .
Piperidine vs. Piperazine Carboxamides
Piperazine-carboxamide derivatives (e.g., 4-(aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)piperazine-1-carboxamide ) demonstrate antiproliferative effects by targeting tyrosine kinase receptors. The piperidine core in the target compound, compared to piperazine, may reduce polarity and enhance blood-brain barrier penetration due to fewer hydrogen-bonding sites .
Heterocyclic Substitutions: Pyrazine vs. Pyridine/Pyridazine
- Pyridazine derivatives : Compounds such as rédafamdastat (a pyridazin-3-yl-substituted FAAH inhibitor) highlight how nitrogen positioning in heterocycles influences target specificity. Pyrazine’s two adjacent nitrogen atoms may offer distinct electronic interactions compared to pyridazine’s meta-nitrogen arrangement .
Research Implications and Limitations
- Therapeutic Potential: The target compound’s pyrazine-thiophene hybrid structure may synergize the antiproliferative effects of thiophene derivatives (e.g., IC₅₀ ~10 µM in compound 26) with the kinase-targeting capacity of pyrazine-based scaffolds .
- Synthetic Challenges: Unlike N-(4-ethoxyphenyl)-4-[methyl(isopropyl)amino]piperidine-1-carboxamide, which features flexible alkylamino groups, the pyrazin-2-yloxy substituent may introduce steric hindrance, complicating synthesis .
- Data Gaps: No direct bioactivity data for the target compound exists in the evidence, necessitating further enzymatic and cell-based assays to validate hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
